molecular formula C16H17NO B1393040 (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine CAS No. 1221595-65-8

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine

Cat. No.: B1393040
CAS No.: 1221595-65-8
M. Wt: 239.31 g/mol
InChI Key: WVKRVNMRNFXMKX-CVEARBPZSA-N
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Description

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is a chiral cyclopropane derivative with a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a chiral cyclopropane intermediate, which is then reacted with a benzyloxyphenyl halide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzyloxyphenyl group or the cyclopropane ring.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine involves the inhibition of LSD1. LSD1 is an enzyme that demethylates lysine residues on histone proteins, thereby regulating gene expression. By inhibiting LSD1, the compound can alter gene expression patterns, which may have therapeutic effects in diseases characterized by aberrant gene expression .

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine: This compound is unique due to its specific chiral configuration and the presence of the benzyloxyphenyl group.

    Other Cyclopropylamines: Compounds with similar cyclopropane structures but different substituents may have different biological activities and applications.

    LSD1 Inhibitors: Other LSD1 inhibitors may have different chemical structures but share the same mechanism of action.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and its potent inhibitory activity against LSD1. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11,17H2/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKRVNMRNFXMKX-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Reactant of Route 2
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Reactant of Route 3
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Reactant of Route 4
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Reactant of Route 5
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Reactant of Route 6
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine

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